(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine
Description
The compound "(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine" is a secondary amine featuring a cyclopropylmethyl group attached to a benzylamine scaffold substituted with a difluoromethoxy group at the ortho-position of the phenyl ring. This structural combination introduces unique physicochemical properties, such as enhanced conformational rigidity (due to the cyclopropane ring) and altered electronic characteristics (via the difluoromethoxy substituent).
Properties
IUPAC Name |
1-cyclopropyl-N-[[2-(difluoromethoxy)phenyl]methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)16-11-4-2-1-3-10(11)8-15-7-9-5-6-9/h1-4,9,12,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYVURMQEJBVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CC=C2OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a cyclopropylmethyl group and a 2-(difluoromethoxy)phenylmethyl group attached to an amine. The unique combination of these groups contributes to its distinct chemical properties, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅F₂NO |
| Molecular Weight | 227.25 g/mol |
| CAS Number | 1019611-36-9 |
| IUPAC Name | 1-cyclopropyl-N-[[2-(difluoromethoxy)phenyl]methyl]methanamine |
The biological activity of (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine is primarily attributed to its interactions with specific molecular targets within biological systems. The amine group allows for potential binding to receptors and enzymes, modulating their activity.
Potential Mechanisms Include:
- Receptor Modulation : Binding to neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.
Antidepressant and Anxiolytic Effects
Research has indicated that compounds with similar structures exhibit antidepressant and anxiolytic effects. Studies suggest that (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine may possess similar pharmacological properties due to its ability to interact with serotonin and norepinephrine receptors.
Case Studies
-
Study on Antidepressant Effects :
- Objective : To evaluate the effects of similar compounds on depression models.
- Findings : Compounds with cyclopropyl and difluoromethoxy groups showed significant reduction in depressive behaviors in animal models, suggesting potential efficacy for (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine.
-
Cancer Cell Line Study :
- Objective : To assess the cytotoxic effects of structurally related compounds on cancer cell lines.
- Findings : Related amine compounds demonstrated inhibition of cell proliferation in breast and lung cancer cells, indicating a need for further investigation into (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine's potential as an anticancer agent.
Research Findings
Recent studies have focused on the synthesis and characterization of (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine, exploring its chemical reactivity and potential applications in medicinal chemistry. The compound's unique properties make it a candidate for further research into therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Amine Group
The compound’s cyclopropylmethyl group distinguishes it from closely related amines. For example:
- {[2-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine (InChIKey: YKWDZARRPIDMPM-UHFFFAOYSA-N): This analog replaces the cyclopropylmethyl group with a branched isopropyl group.
- {[2-(Difluoromethoxy)phenyl]methyl}(propyl)amine (InChIKey: Not explicitly provided): The linear propyl chain may confer greater flexibility, which could reduce target specificity in biological systems compared to the rigid cyclopropylmethyl group .
Role of the Difluoromethoxy Substituent
The ortho-difluoromethoxy group is a critical pharmacophore in multiple drug candidates. For instance:
- 5-(Difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole: This benzimidazole derivative, used in proton-pump inhibitors, demonstrates how the difluoromethoxy group enhances acid stability and bioavailability compared to non-fluorinated analogs . While the core structure differs from the target amine, the electronic effects of the difluoromethoxy group (e.g., electron-withdrawing properties, metabolic resistance) remain relevant .
Cyclopropyl-Containing Analogs
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropane-1-amine (CPA): This compound shares the cyclopropylamine motif but lacks the benzyl-linked difluoromethoxy group. CPA’s stereochemistry and cyclopropane ring are associated with improved binding to monoamine transporters, suggesting that the cyclopropylmethyl group in the target compound may similarly influence receptor interactions .
Data Table: Key Structural and Commercial Comparisons
Research Implications and Gaps
- Pharmacological Potential: The cyclopropylmethyl group may enhance metabolic stability and target engagement compared to flexible alkylamines, as seen in CPA’s applications . However, the absence of published activity data for the target compound limits definitive conclusions.
- Synthetic Accessibility : Supplier listings for simpler analogs (e.g., propyl/isopropyl derivatives) suggest feasible synthesis routes for the cyclopropylmethyl variant, though steric hindrance may pose challenges .
- Need for Further Studies : Comparative studies on binding affinity, logP, and metabolic stability across this amine series are critical to validate structure-activity relationships.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
